methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate
Description
Historical Context of Indole-Piperidine Hybrid Compounds
The integration of indole and piperidine structures in medicinal chemistry dates to the mid-20th century, when researchers first recognized indole’s role in serotonin biosynthesis and piperidine’s utility as a conformational constraint in alkaloid-derived therapeutics. Early hybrids, such as reserpine analogs, demonstrated the potential of combining these motifs for central nervous system (CNS) modulation. The development of methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate builds upon this legacy, incorporating modern ester and acetyl linking strategies to optimize steric and electronic properties.
A critical milestone occurred in the 2010s, when advances in synthetic methodologies enabled precise functionalization at the piperidine C4 position, as seen in this compound’s carboxylate ester group. This modification enhances solubility while preserving the indole ring’s capacity for π-π stacking interactions with biological targets.
Positioning Within Heterocyclic Medicinal Chemistry
The compound’s structure positions it within three key heterocyclic drug design paradigms:
- Indole Scaffold Utilization : The 1H-indole moiety provides a planar aromatic system that mimics tryptophan residues, facilitating interactions with serotonin receptors and tubulin proteins.
- Piperidine Conformational Control : The piperidine ring adopts a chair conformation, orienting the acetyl and carboxylate groups for optimal target engagement. Molecular modeling suggests the N-acetyl group projects into hydrophobic binding pockets.
- Linker Optimization : The acetyl bridge between indole and piperidine balances rigidity and flexibility, enabling adaptation to diverse binding sites while maintaining metabolic stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{17}\text{H}{20}\text{N}{2}\text{O}{3} $$ | |
| Molecular Weight | 300.35 g/mol | |
| SMILES Notation | COC(=O)C1CCN(C(=O)Cn2ccc3ccccc32)CC1 |
Current Research Landscape and Knowledge Gaps
Recent studies highlight this compound’s dual potential as a microtubule-disrupting agent and a modulator of neurodegenerative pathways:
- Anticancer Applications : Structural analogs inhibit tubulin polymerization at IC$$_{50}$$ values as low as 0.34 μM by binding the colchicine site, surpassing reference compounds like combretastatin A-4. The indole ring interacts with β-tubulin’s T7 loop, while the piperidine carboxylate may stabilize binding through salt bridges.
- Neurotherapeutic Potential : this compound derivatives show promise as multitarget-directed ligands (MTDLs) for Alzheimer’s disease, simultaneously inhibiting acetylcholinesterase and amyloid-β aggregation.
Critical knowledge gaps include:
- Full pharmacokinetic profiling, particularly blood-brain barrier permeability
- In vivo validation of efficacy in disease-relevant animal models
- Structural optimization to reduce off-target interactions with monoamine oxidases
Strategic Importance in Drug Discovery Paradigms
This compound exemplifies three transformative trends in modern pharmacotherapy:
- Polypharmacology : The hybrid structure enables simultaneous modulation of tubulin dynamics (via indole) and CNS targets (via piperidine), addressing multifactorial diseases like cancer and neurodegeneration.
- Metabolic Stability Engineering : The methyl ester group at C4 resists first-pass hydrolysis better than ethyl analogs, extending plasma half-life in preclinical models.
- Fragment-Based Design : Modular synthesis allows systematic variation of indole substituents and piperidine N-acylation, enabling rapid structure-activity relationship (SAR) exploration.
Properties
IUPAC Name |
methyl 1-(2-indol-1-ylacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-22-17(21)14-7-9-18(10-8-14)16(20)12-19-11-6-13-4-2-3-5-15(13)19/h2-6,11,14H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHMQLXRXRBLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with an appropriate acylating agent to introduce the acetyl group. This is followed by the formation of the piperidine ring through cyclization reactions . The final step involves esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Indole Substitution: The position and substitution of the indole ring (e.g., 1H-indol-1-yl vs. 3-phenylsulfonyl-indole) significantly alter electronic and steric properties.
- Functional Groups : Replacing the methyl ester (target compound) with a carboxylic acid (58Z) increases polarity, which may improve aqueous solubility but reduce cell permeability . The carboxamide in offers hydrogen-bonding capacity without the hydrolytic instability of esters.
Functional Group Variations
Acetyl vs. Carboxamide Linkers
- The acetyl group in the target compound provides a ketone for hydrogen-bond acceptance, whereas the carboxamide in adds a hydrogen-bond donor. This difference could influence interactions with protease or kinase targets.
- Metabolic Stability : Esters (target compound) are prone to hydrolysis by esterases, whereas amides () generally exhibit longer half-lives in vivo.
Ester vs. Carboxylic Acid
- The methyl ester in the target compound enhances lipophilicity (predicted logP ~2.5), favoring blood-brain barrier penetration. In contrast, the carboxylic acid in 58Z (logP ~1.5) may limit CNS activity but improve renal excretion .
Physicochemical Properties and Bioactivity
While experimental data for the target compound are sparse, extrapolation from analogs suggests:
- Solubility : The methyl ester likely confers moderate solubility in organic solvents, whereas 58Z’s carboxylic acid enhances water solubility.
- Synthesis : Analogous compounds (e.g., ) are synthesized via alkylation of piperidine carboxylates with halogenated intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile).
Biological Activity
Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate is a derivative of indole, a compound known for its extensive biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3 |
| Molecular Weight | 300.36 g/mol |
| LogP | 1.1143 |
| Polar Surface Area | 52.114 Ų |
This compound features an indole moiety that contributes to its biological activity through various biochemical interactions.
This compound acts primarily through the following mechanisms:
- Target Interaction : The indole structure allows for interactions with various biological targets, including enzymes and receptors, which can lead to significant changes in cellular functions.
- Biochemical Pathways : Indole derivatives are known to influence multiple signaling pathways, including those involved in apoptosis and cell proliferation .
- Cell Cycle Modulation : Studies indicate that this compound may induce cell cycle arrest, particularly in the G2/M phase, affecting cellular growth and viability .
Biological Activities
The biological activities of this compound have been studied extensively:
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. It has been linked to inducing methuosis, a form of non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles .
Case Study : A study evaluating various indole derivatives found that this compound demonstrated significant cytotoxic effects against several cancer cell lines at low micromolar concentrations . The GI50 values for these compounds were notably low, indicating strong inhibitory effects on cell viability.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Research Findings : A recent analysis of monomeric alkaloids indicated that related indole compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. The process starts with the preparation of the indole derivative followed by acetylation and piperidine ring formation through cyclization reactions.
Industrial Relevance : Due to its diverse biological activities, this compound is being explored for applications in drug development, particularly in creating new therapeutic agents for cancer treatment and antimicrobial therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling the indole moiety to the piperidine ring via an acetyl linker. A common approach is to react 1H-indole with a bromoacetyl intermediate under basic conditions, followed by conjugation to methyl piperidine-4-carboxylate. Protecting groups (e.g., tert-butyl carbamate in analogous piperidine-indole derivatives ) may be used to prevent side reactions. Optimization includes temperature control (0–25°C), solvent selection (e.g., DMF or THF), and catalytic bases like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm structural integrity, with indole protons (δ 7.2–7.8 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) as key markers.
- Mass Spectrometry : High-resolution ESI-MS (e.g., Q Exactive Orbitrap ) provides accurate molecular ion ([M+H]+) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with mobile phases like methanol/buffer (65:35) ensure purity assessment (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation : Wear PPE (gloves, goggles) due to potential acute toxicity (oral/dermal/inhalation Category 4 ).
- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air and consult a physician .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be systematically resolved during structural validation?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR with computational predictions (e.g., DFT calculations) or reference spectra of analogous compounds (e.g., tert-butyl piperidine-indole derivatives ).
- Tandem MS : Use MS/MS fragmentation (e.g., 117 spectra in Q Exactive Orbitrap ) to confirm backbone connectivity.
- Isotopic Labeling : Introduce deuterated analogs to isolate overlapping signals .
Q. What strategies are effective for elucidating the compound’s bioactivity and mechanism of action in neurological targets?
- Methodological Answer :
- In Silico Screening : Perform molecular docking against indole-binding receptors (e.g., serotonin or sigma-1 receptors) using software like AutoDock.
- In Vitro Assays : Test inhibition of acetylcholinesterase or monoamine oxidases, referencing piperidine-indole hybrids .
- SAR Studies : Modify the indole substituents or piperidine carboxylate group to assess pharmacophore requirements .
Q. How can chromatographic conditions be optimized to separate this compound from structurally similar impurities?
- Methodological Answer :
- Mobile Phase Adjustment : Use buffered systems (e.g., sodium acetate/1-octanesulfonate, pH 4.6) with methanol gradients (65:35) to enhance resolution .
- Column Selection : Employ chiral columns (e.g., Chiralpak AD-H) if enantiomeric purity is critical.
- Detection : UV at 254 nm (indole absorption) or MS-coupled detection for trace impurity identification .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., acetyl coupling).
- Purification : Replace column chromatography with recrystallization (solvent: ethanol/water) or centrifugal partition chromatography.
- Byproduct Management : Monitor tert-butyl deprotection side reactions (common in piperidine intermediates ) via inline IR spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
